2-(M-Tolyl)pyrimidine-5-carboxylic acid

Overview

Description

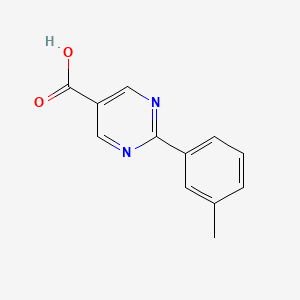

2-(M-Tolyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a carboxylic acid group at the 5-position and a methylphenyl (m-tolyl) group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(M-Tolyl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with m-tolualdehyde in the presence of a suitable catalyst, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(M-Tolyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methyl group on the m-tolyl moiety can be oxidized to form a carboxylic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Formation of 2-(M-Carboxyphenyl)pyrimidine-5-carboxylic acid.

Reduction: Formation of 2-(M-Tolyl)pyrimidine-5-methanol or 2-(M-Tolyl)pyrimidine-5-aldehyde.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(M-Tolyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 2-(M-Tolyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

2-Phenylpyrimidine-5-carboxylic acid: Similar structure but with a phenyl group instead of a m-tolyl group.

2-(P-Tolyl)pyrimidine-5-carboxylic acid: Similar structure but with a p-tolyl group instead of a m-tolyl group.

2-(O-Tolyl)pyrimidine-5-carboxylic acid: Similar structure but with an o-tolyl group instead of a m-tolyl group.

Uniqueness

2-(M-Tolyl)pyrimidine-5-carboxylic acid is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its ortho- and para-substituted analogs.

Biological Activity

2-(M-Tolyl)pyrimidine-5-carboxylic acid is a heterocyclic compound characterized by a pyrimidine ring substituted with a meta-tolyl group and a carboxylic acid functional group. This unique structure has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

The compound's chemical structure can be represented as follows:

- Chemical Formula: CHNO

- CAS Number: 928713-04-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carboxylic acid moiety can facilitate hydrogen bonding, enhancing binding affinity to target sites, which may inhibit specific enzymatic pathways or receptor activities.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. In studies involving human lung adenocarcinoma (A549) cells, this compound demonstrated cytotoxic effects, reducing cell viability in a concentration-dependent manner. For example:

- Cytotoxicity Assay: The compound was tested at a concentration of 100 µM for 24 hours, showing a reduction in A549 cell viability compared to untreated controls.

Table 1: Anticancer Activity of this compound

| Compound | Cell Line | Concentration (µM) | % Viability |

|---|---|---|---|

| This compound | A549 | 100 | 66% |

| Cisplatin | A549 | 100 | 50% |

Note: Data represents comparative viability against a standard chemotherapeutic agent (Cisplatin).

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies revealed effectiveness against multidrug-resistant strains of Staphylococcus aureus:

- Minimum Inhibitory Concentration (MIC): Determined for several bacterial strains, demonstrating the potential of the compound as an antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Resistance Type |

|---|---|---|

| Staphylococcus aureus | 32 | Methicillin-resistant (MRSA) |

| Escherichia coli | 64 | Multidrug-resistant |

Case Studies

- Study on Anticancer Effects: A recent study explored the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound. The results indicated that modifications on the pyrimidine ring significantly influenced anticancer potency, with the meta-tolyl substitution enhancing cytotoxicity against A549 cells .

- Antimicrobial Efficacy: Another investigation focused on the antimicrobial properties of various pyrimidine derivatives. The study highlighted that compounds with carboxylic acid groups exhibited improved activity against resistant bacterial strains, suggesting that the presence of this functional group is crucial for efficacy .

Properties

IUPAC Name |

2-(3-methylphenyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-8-3-2-4-9(5-8)11-13-6-10(7-14-11)12(15)16/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWFKTBXZPOLRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589767 | |

| Record name | 2-(3-Methylphenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928713-04-6 | |

| Record name | 2-(3-Methylphenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.